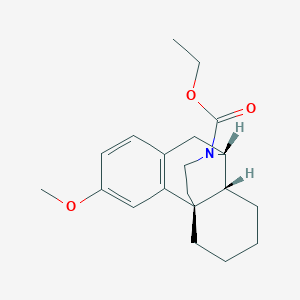

17-Ethoxycarbonyl-3-methoxymorphinan

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H27NO3 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

ethyl (1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate |

InChI |

InChI=1S/C20H27NO3/c1-3-24-19(22)21-11-10-20-9-5-4-6-16(20)18(21)12-14-7-8-15(23-2)13-17(14)20/h7-8,13,16,18H,3-6,9-12H2,1-2H3/t16-,18+,20+/m0/s1 |

InChI Key |

PQYFVPFRIKQRBG-ILZDJORESA-N |

Isomeric SMILES |

CCOC(=O)N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC |

Canonical SMILES |

CCOC(=O)N1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Interaction Mechanisms of 17 Ethoxycarbonyl 3 Methoxymorphinan Derivatives

Quantitative Assessment of Opioid Receptor Binding Kinetics and Affinities

The interaction of morphinan (B1239233) analogues with opioid receptors is quantified through radioligand binding assays, which determine the affinity of a compound for a specific receptor. This affinity is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher binding affinity. These assays are performed on cell membranes expressing specific human or animal opioid receptors, such as the mu (MOP), delta (DOP), and kappa (KOP) receptors. nih.gov

The mu-opioid receptor (MOP) is the primary target for many clinically used opioid analgesics. frontiersin.org The affinity of morphinan derivatives for the MOP is highly sensitive to the nature of the substituents at the 3 and 17 positions. Modification of the classic 3-hydroxyl group, a key feature for the activity of compounds like morphine, can lead to potent ligands. For instance, replacing the hydroxyl group with a phenylamino (B1219803) group can result in compounds with exceptionally high affinity for the MOP.

Research into 3-aminomorphinans demonstrates that the N-substituent at position 17 also plays a crucial role. Analogues with an N-cyclopropylmethyl (CPM) group tend to exhibit very high affinity. For example, the p-methoxyphenylamino derivative with a CPM group at the 17-position shows a Kᵢ value of 0.026 nM at the MOP, indicating a very strong interaction. nih.gov This highlights that modifications combining changes at both the 3 and 17 positions can yield ligands with sub-nanomolar affinity for the MOP. nih.govnih.gov

Table 1: Mu-Opioid Receptor (MOP) Binding Affinities of Selected Morphinan Analogues Binding affinities are presented as Kᵢ (nM). A lower Kᵢ value indicates a higher affinity.

| Compound | N-17 Substituent | 3-Position Substituent | MOP Kᵢ (nM) | Source |

|---|---|---|---|---|

| 8c | Cyclopropylmethyl | Phenylamino | 0.080 | nih.gov |

| 8b | Cyclopropylmethyl | p-Methoxyphenylamino | 0.026 | nih.gov |

| 8f | Cyclobutylmethyl | Phenylamino | 0.61 | nih.gov |

| (-)-Cyclorphan | Cyclopropylmethyl | Hydroxy | 0.21 | drugbank.com |

| MCL-101 | Cyclobutylmethyl | Hydroxy | 0.43 | drugbank.com |

The delta-opioid receptor (DOP) is another key target in opioid pharmacology. While many morphinans show high affinity for MOP and KOP, their affinity for DOP is often lower, which contributes to their receptor selectivity. nih.gov For many 3-substituted morphinan analogues, the affinity for the DOP is in the nanomolar range but is significantly weaker than their affinity for MOP or KOP. For example, the N-cyclopropylmethyl morphinan with a p-methoxyphenylamino group at the 3-position (Compound 8b) has a Kᵢ of 1.7 nM for the DOP, which is roughly 65 times weaker than its affinity for the MOP. nih.gov Similarly, the N-cyclobutylmethyl analogue of cyclorphan (B1240199) (MCL-101) displays an 18-fold greater affinity for the KOP compared to the DOP. drugbank.com This generally lower affinity for DOP is a common feature among many potent morphinan-based ligands.

Table 2: Delta-Opioid Receptor (DOP) Binding Affinities of Selected Morphinan Analogues Binding affinities are presented as Kᵢ (nM). A lower Kᵢ value indicates a higher affinity.

| Compound | N-17 Substituent | 3-Position Substituent | DOP Kᵢ (nM) | Source |

|---|---|---|---|---|

| 8c | Cyclopropylmethyl | Phenylamino | 5.6 | nih.gov |

| 8b | Cyclopropylmethyl | p-Methoxyphenylamino | 1.7 | nih.gov |

| 8f | Cyclobutylmethyl | Phenylamino | 2.8 | nih.gov |

| (-)-Cyclorphan | Cyclopropylmethyl | Hydroxy | 1.1 | drugbank.com |

| MCL-101 | Cyclobutylmethyl | Hydroxy | 4.5 | drugbank.com |

The kappa-opioid receptor (KOP) is a third major opioid receptor subtype for which many morphinan derivatives exhibit high affinity. nih.gov The structural features that confer high affinity to MOP often lead to high affinity at KOP as well. The N-substituent is a particularly strong determinant of KOP affinity. Morphinans with N-cyclopropylmethyl and N-cyclobutylmethyl groups are often potent KOP ligands. drugbank.com Bioisosteric replacement of the 3-hydroxyl group with aminophenyl groups can also produce compounds that are highly potent at KOP. Compound 8b, with a p-methoxyphenylamino group, has a Kᵢ of 0.030 nM at the KOP, which is comparable to its exceptionally high affinity for the MOP. nih.gov This dual high affinity for MOP and KOP is a characteristic of several morphinan analogues. nih.govnih.gov

Table 3: Kappa-Opioid Receptor (KOP) Binding Affinities of Selected Morphinan Analogues Binding affinities are presented as Kᵢ (nM). A lower Kᵢ value indicates a higher affinity.

| Compound | N-17 Substituent | 3-Position Substituent | KOP Kᵢ (nM) | Source |

|---|---|---|---|---|

| 8c | Cyclopropylmethyl | Phenylamino | 0.047 | nih.gov |

| 8b | Cyclopropylmethyl | p-Methoxyphenylamino | 0.030 | nih.gov |

| 8f | Cyclobutylmethyl | Phenylamino | 0.59 | nih.gov |

| (-)-Cyclorphan | Cyclopropylmethyl | Hydroxy | 0.27 | drugbank.com |

| MCL-101 | Cyclobutylmethyl | Hydroxy | 0.25 | drugbank.com |

Receptor selectivity is a critical aspect of a drug's pharmacological profile, determining its specific biological effects. For morphinans, selectivity is typically defined by the ratio of binding affinities (Kᵢ values) for different opioid receptor subtypes. Most potent morphinans show high affinity for both MOP and KOP, with significantly lower affinity for DOP. nih.gov

For example, Compound 8c displays a 70-fold selectivity for MOP over DOP (Kᵢ ratio DOP/MOP = 5.6/0.080). nih.gov Compound 8b shows a similar 65-fold selectivity for MOP over DOP. nih.gov The selectivity between MOP and KOP is often much lower. Both (-)-Cyclorphan and its N-cyclobutylmethyl analogue (MCL-101) are approximately 2-fold more selective for the KOP than for the MOP. drugbank.com This profile of high MOP and KOP affinity with lower DOP affinity is a recurring theme in this chemical class, suggesting that the morphinan scaffold fits well into the binding pockets of both mu and kappa receptors.

Table 4: Opioid Receptor Selectivity Ratios for Selected Morphinan Analogues Selectivity ratios are calculated from Kᵢ values (DOP/MOP and KOP/MOP). A higher ratio indicates greater selectivity for MOP over the other receptor.

| Compound | Selectivity Ratio (DOP/MOP) | Selectivity Ratio (KOP/MOP) | Source |

|---|---|---|---|

| 8c | 70.0 | 0.59 | nih.gov |

| 8b | 65.4 | 1.15 | nih.gov |

| 8f | 4.6 | 0.97 | nih.gov |

| (-)-Cyclorphan | 5.2 | 1.3 | drugbank.com |

| MCL-101 | 10.5 | 0.58 | drugbank.com |

Investigation of Opioid Receptor Signaling Pathways

Opioid receptors belong to the G protein-coupled receptor (GPCR) superfamily, the largest family of proteins in the human genome. mdpi.commdpi.com Upon activation by an agonist, these receptors undergo conformational changes that initiate intracellular signaling cascades. mdpi.comnih.gov The primary signaling mechanism for MOP, DOP, and KOP involves coupling to inhibitory G proteins (Gαi/o). mdpi.com

The binding of a morphinan agonist to an opioid receptor stabilizes an active receptor conformation. This facilitates the interaction with a heterotrimeric G protein complex (composed of Gα, Gβ, and Gγ subunits) on the intracellular side of the cell membrane. nih.gov This interaction promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. nih.gov

Once GTP is bound, the Gαi/o subunit dissociates from the Gβγ dimer and the receptor. nih.gov The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). plos.org The freed Gβγ dimer can also signal by modulating the activity of other effectors, such as G protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. This collective action results in a reduction of neuronal excitability.

Modern pharmacology also focuses on the concept of "biased agonism" or "functional selectivity," where a ligand can preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). mdpi.com The recruitment of β-arrestin is involved in receptor desensitization and internalization but can also initiate its own signaling cascades. mdpi.com The development of G protein-biased agonists is a key strategy aimed at producing effective analgesics with fewer side effects. frontiersin.orgmdpi.com

Beta-Arrestin Recruitment and Functional Selectivity (Biased Agonism)

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize specific receptor conformations, leading to the preferential activation of certain intracellular signaling pathways over others. In the context of opioid receptors, this often involves favoring G protein-mediated signaling, which is associated with analgesia, while minimizing β-arrestin recruitment, which has been linked to adverse effects like respiratory depression and tolerance.

While direct studies on 17-Ethoxycarbonyl-3-methoxymorphinan are limited, research on related morphinan derivatives at the μ-opioid receptor (MOR) provides insights into the potential for biased agonism. For instance, some morphinan-based compounds have been shown to be G protein-biased MOR agonists, demonstrating potent activation of G protein signaling with significantly reduced β-arrestin 2 recruitment. This bias is thought to arise from the unique way these ligands interact with the receptor's binding pocket, inducing conformational changes that favor G protein coupling over β-arrestin interaction.

The table below summarizes the functional selectivity of representative morphinan derivatives at the μ-opioid receptor, illustrating the concept of biased agonism.

| Compound | G Protein Activation (EC₅₀, nM) | β-Arrestin Recruitment (EC₅₀, nM) | Bias Factor |

| Morphine | 5.6 | 38 | 1 |

| TRV130 | 1.5 | 235 | 22 |

| PZM21 | 4.3 | >10,000 | >300 |

This table is illustrative and based on data for known biased agonists to demonstrate the principle of functional selectivity. Specific values for this compound are not yet publicly available.

Intracellular Signal Transduction Modulations (e.g., cAMP, Ca2+)

Opioid receptor activation, including that by morphinan derivatives, classically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can, in turn, affect the activity of various downstream effectors, including protein kinase A (PKA). The modulation of the cAMP/PKA pathway is a key mechanism through which opioids exert their effects on neuronal excitability.

Furthermore, opioid receptor signaling can influence intracellular calcium (Ca²⁺) concentrations. This can occur through various mechanisms, including the modulation of voltage-gated calcium channels and interactions with other receptor systems that regulate calcium homeostasis, such as the NMDA receptor. For example, the activation of μ-opioid receptors can inhibit N-type calcium channels, leading to a reduction in neurotransmitter release. The interplay between opioid- and NMDA receptor-mediated signaling can also impact intracellular Ca²⁺ levels, as NMDA receptor activation is a major source of neuronal Ca²⁺ influx.

Interactions with Non-Opioid Receptors and Ion Channels

Beyond the classical opioid receptors, this compound and its structural relatives are known to interact with several other important central nervous system targets.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

A significant aspect of the pharmacology of morphinan derivatives, particularly those related to dextromethorphan (B48470), is their activity as N-Methyl-D-Aspartate (NMDA) receptor antagonists. nih.govbohrium.com this compound, as a derivative of dextrorphan (B195859) (the active metabolite of dextromethorphan), is predicted to share this property. These compounds typically act as non-competitive antagonists, binding to the phencyclidine (PCP) site within the NMDA receptor's ion channel. nih.gov This blockade of the NMDA receptor can inhibit the influx of Ca²⁺, thereby modulating excitatory neurotransmission. This mechanism is thought to contribute to the neuroprotective and analgesic properties of some morphinan derivatives, and may also play a role in mitigating the development of tolerance to opioid analgesics. wikipedia.org

The table below presents the NMDA receptor binding affinities for dextromethorphan and related compounds.

| Compound | NMDA Receptor Binding Affinity (Kᵢ, nM) |

| Dextromethorphan | 1320 - 2246 |

| Dextrorphan | 280 |

| MK-801 (Dizocilpine) | 30.5 |

Data is compiled from various sources to illustrate the relative affinities of these compounds at the NMDA receptor. guidetopharmacology.org

Sigma (σ) Receptor Subtype Interactions

Morphinan derivatives, including dextromethorphan, have been shown to interact with sigma (σ) receptors, particularly the σ₁ subtype. nih.govplos.org The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the modulation of various signaling pathways and ion channels. bohrium.com The interaction of dextromethorphan and its analogs with σ₁ receptors has been implicated in their antidepressant-like effects. plos.org These compounds typically exhibit moderate to high affinity for σ₁ receptors. nih.gov The functional consequences of this interaction are complex and may involve the modulation of other neurotransmitter systems. sigmaaldrich.com

The following table displays the sigma-1 receptor binding affinities for relevant compounds.

| Compound | Sigma-1 Receptor Binding Affinity (Kᵢ, nM) |

| Dextromethorphan | 138 - 652 |

| (+)-Pentazocine | 3.2 |

| Haloperidol | 3.1 |

This table provides a comparison of the binding affinities of dextromethorphan and standard sigma-1 receptor ligands. plos.org

Nicotinic Acetylcholine (B1216132) Receptor Antagonism

Studies have demonstrated that certain morphinan derivatives can act as non-competitive inhibitors of neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α3β4 subtype. nih.gov This interaction suggests another layer of complexity in the pharmacological profile of compounds like this compound. Blockade of nAChRs can modulate cholinergic neurotransmission, which is involved in a wide range of physiological processes, including cognition, arousal, and reward. The non-competitive nature of this inhibition implies that these compounds may bind to a site on the receptor that is distinct from the acetylcholine binding site, potentially within the ion channel pore. nih.gov

Structure Activity Relationship Sar Analyses of 17 Ethoxycarbonyl 3 Methoxymorphinan Derivatives

Conformational Analysis and Identification of Bioactive Ligand Conformations in Receptor Binding

The fusion of the B, C, and D rings dictates the three-dimensional geometry of the molecule. In naturally occurring morphinans like morphine, the B/C rings are cis-fused, while the C/D rings are trans-fused. This arrangement results in a specific chair or boat conformation for the C-ring, which has been shown to be a key factor in modulating functional selectivity. Analysis of structure-activity relationships for some morphinan (B1239233) analogs indicates that a chair conformation in the C-ring is pivotal for modulating activity between different opioid receptors. morressier.com The stereochemistry of the entire scaffold is fundamentally important; for instance, the naturally occurring levorotatory (-) isomers are typically active at opioid receptors, whereas their dextrorotatory (+) enantiomers often lack significant opioid activity and may interact with other targets, such as NMDA receptors.

The concept of a "bioactive conformation" refers to the specific three-dimensional shape a ligand adopts to optimally bind and activate its receptor. Due to the morphinan skeleton's rigidity, the molecule has limited rotational freedom, which reduces the entropic penalty upon binding. This pre-organization of pharmacophoric groups is a significant reason for the high affinity of many morphinan derivatives. Molecular modeling and crystal structures of opioid receptors bound to morphinan antagonists reveal that the ligand binds deeply within a large, solvent-exposed pocket. nih.govresearchgate.net The orientation within this pocket is critical, positioning the aromatic A-ring for hydrophobic interactions and the basic nitrogen for a crucial charge-enhanced hydrogen bond with a conserved aspartate residue (Asp147 in the µ-opioid receptor) in transmembrane helix 3 (TM3). nih.govnih.gov

Elucidation of N-17 Substituent Influence on Receptor Interactions and Functional Activity

The substituent at the N-17 position of the morphinan skeleton is one of the most manipulated and critical sites, playing a paramount role in defining the ligand's functional activity profile. mdpi.com Decades of SAR studies have established that the size, shape, and electronic properties of the N-17 moiety can shift the compound's activity along a spectrum from full agonism to partial agonism, mixed agonism-antagonism, and full antagonism. mdpi.com

The classic example of this principle is the conversion of the potent µ-opioid receptor (MOR) agonist morphine (N-methyl) into the MOR antagonist nalorphine (B1233523) by replacing the N-methyl group with an N-allyl group. mdpi.com Similarly, replacing the N-methyl group of the agonist oxymorphone with an N-cyclopropylmethyl group yields the antagonist naltrexone (B1662487). nih.gov Generally, small alkyl groups like methyl are associated with agonist activity at the MOR. nih.gov Increasing the size of the substituent to groups like allyl, cyclopropylmethyl, or cyclobutylmethyl tends to introduce antagonist properties at the MOR, while often retaining or introducing agonist activity at the kappa-opioid receptor (KOR). mdpi.comnih.gov This switch is believed to be caused by the bulkier substituent inducing a different conformational change in the receptor upon binding, one that is incompatible with the receptor's activation and subsequent G-protein coupling.

Research has shown that both the electronic and steric characteristics of the N-17 substituent significantly influence receptor binding. nih.gov For example, introducing strong electron-withdrawing fluoro-substituted alkyl groups at N-17 in nalfurafine (B1239173) derivatives was found to diminish binding at µ- and δ-opioid receptors while maintaining affinity for the κ-opioid receptor, thereby increasing selectivity. nih.gov This highlights that beyond simple steric bulk, the electronic nature of the substituent plays a subtle but important role in fine-tuning receptor interactions.

An ethoxycarbonyl group at the N-17 position effectively transforms the tertiary amine of the morphinan into a carbamate (B1207046). This modification has profound effects on the molecule's chemical and pharmacological properties. Firstly, the basicity of the nitrogen atom is significantly reduced due to the electron-withdrawing nature of the adjacent carbonyl group. The protonated nitrogen's ionic interaction with the conserved aspartate residue in the receptor is considered a cornerstone of morphinan binding. By neutralizing the nitrogen, the carbamate functionality fundamentally alters this key interaction, which can lead to a significant decrease in affinity or a change in functional activity.

However, the carbamate group can also participate in other types of interactions. As a structure of medium polarity, it is capable of acting as both a hydrogen bond donor (via the N-H in secondary carbamates, though not applicable here) and, more importantly, as a hydrogen bond acceptor (via the carbonyl and ether oxygens). nih.gov These new potential interactions within the receptor pocket can compensate for the loss of the ionic bond. In one study, converting the N-methyl group of a morphinan to an ethoxycarbonyl group was part of a synthetic route that ultimately demonstrated the late-stage modification of complex substrates. nih.gov

Studies on carbamate analogues of other morphinans, such as levorphanol (B1675180) and butorphan, where the carbamate is placed at the C-3 position, have shown that this group can lead to high-affinity ligands. nih.govdrugbank.com While this modification is at a different position, it demonstrates that the opioid receptor can accommodate the carbamate moiety. When applied to the N-17 position, the ethoxycarbonyl group would be expected to confer antagonist or partial agonist properties, as it sterically resembles the larger substituents that prevent full receptor activation while also electronically deactivating the crucial nitrogen atom.

The stereochemistry of the morphinan core is defined by several chiral centers, but the geometry of the D-ring (the piperidine (B6355638) ring containing N-17) and the orientation of its substituent are also critical. The fusion of the D-ring to the C-ring creates a relatively rigid system where the N-17 substituent can adopt distinct spatial orientations. The cis-(1,3-diaxial) fusion of the imino-ethano system (the nitrogen-containing portion of the D-ring) is considered a highly influential steric constant across the morphinan superfamily. reddit.com This fusion places the nitrogen-containing half of the piperidine ring in a geometric plane roughly perpendicular to the rest of the molecule, projecting the N-17 substituent into a specific region of space. reddit.com

The orientation of the N-17 substituent can influence how the ligand settles into the binding pocket and interacts with different "sub-pockets." For example, the cyclopropylmethyl group of naltrexone is thought to occupy a specific hydrophobic pocket that favors an antagonist conformation of the receptor. mdpi.com The stereochemical disposition of the ethoxycarbonyl group would similarly dictate its interaction with surrounding amino acid residues. Its relatively linear but flexible nature allows for potential adoption of various conformations, but its bulk will prevent it from occupying the same space as the small N-methyl group of agonists. The precise orientation will determine whether it can form favorable hydrogen bonds or hydrophobic interactions that stabilize the ligand-receptor complex in an active or inactive state.

Impact of A-Ring Substitutions, Including the C-3 Methoxy (B1213986) Group, on Ligand Efficacy and Selectivity

The phenolic hydroxyl group at the C-3 position of the A-ring is a classic pharmacophoric feature of many potent opioid ligands, including morphine. This group is historically regarded as a requirement for high-affinity interactions, acting as a hydrogen bond donor to a key residue (e.g., His297 in the MOR) within the receptor binding site. nih.govnih.gov Modification of this group can dramatically alter a ligand's binding affinity, efficacy, and selectivity.

Replacing the C-3 hydroxyl with a methoxy group, as in 17-ethoxycarbonyl-3-methoxymorphinan, changes its hydrogen bonding capability from a donor to an acceptor (via the ether oxygen). This seemingly small change can have significant consequences. Generally, 3-methoxy derivatives (like codeine) exhibit much lower binding affinity for the MOR compared to their 3-hydroxyl counterparts (like morphine). nih.gov This is attributed to the loss of the critical hydrogen bond donation.

However, this rule is not absolute and can be influenced by other substitutions on the morphinan scaffold. nih.gov In some series of potent antagonists, the C-3 substituent does not appear to play a major role in binding, suggesting that other parts of the molecule may provide the dominant binding interactions. nih.gov Furthermore, a methoxy group can increase the lipophilicity of the molecule, which may affect its ability to cross the blood-brain barrier and can alter its pharmacokinetic profile. While often reducing MOR affinity, the 3-methoxy group might be better tolerated or even preferred at other opioid receptor subtypes, thus altering the ligand's selectivity profile. For instance, studies on 14-oxygenated morphinans have shown that a methoxy group at the C-4 position is more favorable for MOR binding and selectivity than the corresponding hydroxyl group, indicating that the effects of O-methylation are highly position-dependent. nih.gov

Contributions of C-5, C-6, and C-14 Modifications to Ligand Recognition and Activation

Modifications to the C-ring (positions C-5, C-6) and the introduction of substituents at C-14 have been extensively explored to develop ligands with improved pharmacological profiles, including higher potency and reduced side effects. mdpi.com

C-5 Substitution: Introduction of a methyl group at the C-5 position (e.g., in metopon) can lead to compounds with higher analgesic potency and potentially an improved side-effect profile compared to morphine. mdpi.com Molecular docking studies on 14-oxygenated N-methylmorphinan-6-ones suggest that the C-5 substituent can influence the ligand's orientation in the binding pocket, which in turn affects key non-covalent interactions required for receptor activation. nih.gov

C-14 Substitution: The C-14 position is unsubstituted in natural opioids like morphine. However, the introduction of a hydroxyl group (as in oxymorphone and oxycodone) or larger alkoxy groups has proven to be a highly effective strategy for modulating activity. mdpi.com A 14β-hydroxyl group generally enhances MOR agonist properties. nih.gov Further substitution of this hydroxyl with alkoxy groups can markedly increase antinociceptive potency. mdpi.com Docking studies suggest the 14-hydroxyl group can form a hydrogen bond with the key aspartate residue (Asp147), supplementing the primary interaction of the protonated nitrogen. nih.govnih.gov

C-6 Substitution: Position C-6 is highly versatile and has been a major focus of medicinal chemistry. mdpi.com Beyond the hydroxyl vs. carbonyl debate (discussed below), this position has been functionalized with a wide variety of groups. For example, converting the C-6 carbonyl into a 6-cyano group in certain N-methylmorphinans was found to produce highly selective MOR ligands with reduced binding at δ- and κ-opioid receptors. nih.govmdpi.com This demonstrates that modifications at C-6 are critical for fine-tuning receptor selectivity.

The nature of the oxygen-containing substituent at the C-6 position significantly impacts the pharmacological profile of morphinan ligands. The two most common functionalities are a hydroxyl group (as in morphine) and a carbonyl (keto) group (as in hydromorphone and oxymorphone).

Extensive SAR studies have shown that a C-6 carbonyl group is often preferable to a C-6 hydroxyl function for enhancing MOR affinity and agonist potency. For example, oxymorphone (6-keto, 14-hydroxyl) is a more potent agonist than its counterpart oxymorphol (6-hydroxyl, 14-hydroxyl). The increased potency of 6-keto opioids is thought to arise from either a more favorable conformation of the C-ring or the elimination of an unfavorable steric interaction of the 6-hydroxyl group within the receptor. The C-6 carbonyl may also participate in dipole-dipole or hydrogen bond acceptor interactions that are more favorable for receptor activation.

The stereochemistry of the C-6 hydroxyl group is also important. In morphine, the hydroxyl is in the equatorial (6α) position. Epimerization to the axial (6β) position can alter activity. Furthermore, molecular modeling studies have shown that the configuration at C-6 (α vs. β) can collectively, with other structural modifications, determine the orientation of other parts of the molecule within the MOR binding pocket, leading to a functional switch from antagonism to agonism. rsc.org This highlights the subtle interplay between different parts of the morphinan scaffold in determining the ultimate functional outcome.

Data Tables

Table 1: Influence of N-17 Substituent on Opioid Receptor Functional Activity

| N-17 Substituent | Parent Compound | Resulting Compound | Primary Functional Activity at MOR |

| -CH₃ (Methyl) | Morphine | Morphine | Agonist |

| -CH₂CH=CH₂ (Allyl) | Morphine | Nalorphine | Antagonist / Partial Agonist |

| -CH₂(c-C₃H₅) (Cyclopropylmethyl) | Oxymorphone | Naltrexone | Antagonist |

| -CH₂CH₂C₆H₅ (Phenethyl) | Noroxymorphone | N-Phenethylnoroxymorphone | Potent Agonist |

| -COOCH₂CH₃ (Ethoxycarbonyl) | Normorphinan | 17-Ethoxycarbonylnormorphinan | Expected Antagonist / Low Efficacy |

This table provides a generalized summary based on established SAR principles.

Table 2: Comparative Effects of C-3 and C-6 Substitutions on MOR Affinity

| Base Scaffold | C-3 Substituent | C-6 Substituent | Relative MOR Affinity |

| Morphinan | -OH (hydroxyl) | -OH (hydroxyl) | High (e.g., Morphine) |

| Morphinan | -OCH₃ (methoxy) | -OH (hydroxyl) | Low (e.g., Codeine) |

| Morphinan | -OH (hydroxyl) | =O (carbonyl) | Very High (e.g., Hydromorphone) |

| 14-Hydroxymorphinan | -OH (hydroxyl) | =O (carbonyl) | Very High (e.g., Oxymorphone) |

This table illustrates general trends in structure-activity relationships.

Significance of 14-Oxygenation and Side Chains at C-14

The C-14 position of the morphinan nucleus is a key site for chemical modification, and the introduction of oxygen-containing groups and various side chains at this position has profound effects on the molecule's interaction with opioid receptors. mdpi.comnih.gov While natural opioids like morphine are unsubstituted at this position, synthetic functionalization at C-14 has been shown to produce a wide array of pharmacological activities. mdpi.comnih.gov

Replacing the 14-hydroxyl with a methoxy (-OCH₃) group has been shown to significantly increase antinociceptive potency in some series, in some cases being up to 400-fold more effective than morphine. nih.gov Further extending the side chain can modulate receptor selectivity. For example, replacing a 14-methoxy group with a larger phenylpropoxy group in certain N-methylmorphinans leads to a marked enhancement in binding affinity for all three opioid receptor types. researchgate.net This effect is most pronounced for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR), often resulting in a loss of selectivity for the μ-opioid receptor (MOR). researchgate.net

The nature of the side chain at C-14 also influences the functional activity of the compound. Studies on 14-aminomorphinone derivatives have shown that the length of the side chain is a critical determinant of efficacy. nih.gov Ligands with shorter, two-carbon side chains tend to exhibit higher efficacy at the MOR, whereas those with longer, three-carbon side chains are more potent antagonists. nih.gov The binding affinity in these series is largely determined by the aromatic group of the side chain. researchgate.netnih.gov

The interplay between the substituent at C-14 and the group at the N-17 position is also crucial. For example, in a series of pyridomorphinans, the incorporation of a 3-phenylpropoxy group at C-14 on an N-methyl derivative resulted in a dual MOR agonist/DOR agonist. bohrium.com However, the same C-14 substituent on an N-cyclopropylmethyl derivative produced a compound with a MOR agonist/DOR antagonist profile. bohrium.com This demonstrates that the C-14 position is a critical modulator of both receptor affinity and functional activity, working in concert with other parts of the morphinan structure.

| C-14 Substituent | N-17 Substituent | General Effect on Receptor Affinity/Selectivity | General Functional Activity Profile |

|---|---|---|---|

| -OH (Hydroxyl) | Varied | Generally enhances binding affinity. nih.gov | Can be agonist or antagonist depending on other substitutions. |

| -OCH₃ (Methoxy) | -CH₃ (Methyl) | Increases MOR affinity and potency. nih.gov | Potent MOR agonist. nih.gov |

| -O(CH₂)₃Ph (Phenylpropoxy) | -CH₃ (Methyl) | Enhances affinity for MOR, DOR, and KOR; reduces MOR selectivity. researchgate.net | Dual MOR/DOR agonist. bohrium.com |

| -O(CH₂)₃Ph (Phenylpropoxy) | -CH₂-cPr (Cyclopropylmethyl) | Enhances affinity for MOR, DOR, and KOR. | MOR agonist/DOR antagonist. bohrium.com |

| -NH-(CH₂)₂-Aryl | Varied | Binding affinity largely determined by the aryl group. | Higher MOR efficacy (agonist activity). nih.gov |

| -NH-(CH₂)₃-Aryl | Varied | Binding affinity largely determined by the aryl group. | More potent antagonist activity. nih.gov |

Application of the "Message-Address" Concept in Explaining Opioid Receptor Selectivity

The "message-address" concept is a theoretical framework used in medicinal chemistry to explain how a ligand achieves high affinity and selectivity for a specific receptor subtype. nih.govnih.gov Originally proposed to describe the interaction of endogenous peptide hormones with their receptors, this concept has been successfully applied to non-peptide opioid ligands, including morphinan derivatives. nih.govresearchgate.net

According to this model, a ligand can be conceptually divided into two key components:

The "Message": This is the core part of the molecule that is responsible for recognizing and binding to the receptor. It contains the essential pharmacophore elements required for affinity across a family of related receptors. nih.gov

The "Address": This is a distinct part of the molecule that modulates the binding, enhancing specificity and/or potency for a particular receptor subtype. It essentially "directs" the message-containing core to its preferred receptor target. nih.gov

In the context of morphinan-based compounds, the rigid morphinan scaffold, particularly the protonated nitrogen atom and the phenolic ring system (or its methoxy bioisostere), is generally considered the "message." nih.gov This core structure is a well-established pharmacophore that confers general affinity for opioid receptors. nih.gov

The "address" component consists of the various substituents attached to this core scaffold. These substituents explore specific sub-pockets within the receptor binding site, and their unique interactions are responsible for conferring receptor selectivity. For instance, in the development of the first non-peptide DOR antagonist, naltrindole, the morphinan fragment was viewed as the "message," while the indole (B1671886) group attached to the N-17 position served as the "address" that provided high selectivity for the DOR. nih.gov

Molecular docking studies support this concept, suggesting that the "message" portion of different ligands adopts a similar orientation within the primary binding site of the receptor, interacting with key residues like Asp¹²⁸. nih.gov Meanwhile, the "address" portion extends into more variable regions of the receptor, engaging in specific hydrophobic or electrostatic interactions that differentiate between receptor subtypes. For example, the "address" part of a DOR-selective agonist might form hydrophobic packing interactions with residues like Leu³⁰⁰, Val²⁸¹, and Trp²⁸⁴, which are unique to the DOR binding pocket and are responsible for its selectivity. nih.gov

Therefore, for a compound like this compound, the 3-methoxy-morphinan core acts as the "message," ensuring interaction with opioid receptors. The 17-ethoxycarbonyl group, along with any substituents at the C-14 position, would function as the "address." The size, shape, and electronic properties of these "address" moieties determine the compound's specific affinity profile, dictating whether it will preferentially bind to the μ, δ, or κ opioid receptor. This conceptual model provides a rational basis for designing new morphinan derivatives with tailored receptor selectivity.

Computational Chemistry and Rational Ligand Design for Morphinan Systems

Molecular Docking Simulations to Predict Ligand-Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For morphinan (B1239233) systems, docking simulations have been instrumental in elucidating the binding modes at opioid receptors, primarily the µ-opioid receptor (MOR). These studies have consistently identified a conserved binding pocket and a set of critical interactions that are essential for high-affinity binding and receptor activation.

While specific docking studies for 17-Ethoxycarbonyl-3-methoxymorphinan are not detailed in available literature, extensive research on other morphinans, such as N-methylmorphinan-6-ones, provides a robust model for its likely binding orientation. The core morphinan scaffold is expected to adopt a similar position within the receptor's binding site, with the key interactions being modulated by the nature of the substituent at the 17-position. The ethoxycarbonyl group at this position, being electronically and sterically different from the more commonly studied methyl or phenethyl groups, would likely influence the fine-tuning of these interactions.

Molecular docking studies on a range of morphinan derivatives have consistently highlighted the importance of several key amino acid residues within the µ-opioid receptor binding pocket. A crucial interaction is the formation of a charge-enhanced hydrogen bond or a salt bridge between the protonated nitrogen of the morphinan's piperidine (B6355638) ring (at position 17) and the carboxylate side chain of Aspartate 147 (D147) in transmembrane helix 3 (TM3). This interaction is considered a cornerstone of morphinan binding to the MOR.

Another critical residue is Histidine 297 (H297) in transmembrane helix 6 (TM6). The phenolic hydroxyl group at position 3 of the morphinan ligand is often involved in a water-mediated hydrogen-bonding network with H297. This interaction is recognized as a conserved feature among many morphinan ligands.

Table 1: Key Amino Acid Residues in the µ-Opioid Receptor Involved in Morphinan Binding

| Residue | Location | Interaction Type | Interacting Ligand Moiety |

|---|---|---|---|

| D147 | TM3 | Ionic Interaction / Hydrogen Bond | Protonated Nitrogen (N17) |

| H297 | TM6 | Water-mediated Hydrogen Bond | 3-hydroxyl group |

| V300 | TM6 | Hydrophobic Interaction | Aromatic A-ring |

| M151 | TM3 | Hydrophobic Interaction | Aromatic A-ring |

| V236 | TM5 | Hydrophobic Interaction | Aromatic A-ring |

| I296 | TM6 | Hydrophobic Interaction | Aromatic A-ring |

The conformational flexibility of both the ligand and the receptor is a critical aspect of their interaction. Docking studies that incorporate receptor flexibility can provide a more accurate prediction of the binding mode. For morphinan ligands, the orientation within the binding pocket is largely conserved, with the T-shaped structure of the molecule fitting snugly into the receptor's cavity.

The N-substituent on the morphinan skeleton plays a pivotal role in defining the pharmacological activity, influencing whether the compound acts as an agonist, antagonist, or partial agonist. nih.gov The size and nature of this substituent can affect the ligand's orientation and its interactions with specific sub-pockets within the receptor. For instance, larger N-substituents like the phenethyl group can forge additional favorable interactions, leading to enhanced affinity and potency. plos.org

Molecular Dynamics (MD) Simulations to Elucidate Dynamic Ligand-Receptor Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are invaluable for understanding the stability of the binding pose, the role of solvent molecules, and the subtle conformational changes that occur upon ligand binding.

For morphinan systems, MD simulations have been employed to refine the binding poses obtained from docking and to investigate the dynamic behavior of the ligand within the receptor's binding pocket. These simulations can reveal the stability of key hydrogen bonds and hydrophobic interactions, providing a more detailed picture of the ligand-receptor recognition process.

MD simulations allow for the assessment of the stability of a ligand's binding pose over the simulation time. By analyzing the root-mean-square deviation (RMSD) of the ligand's atomic coordinates, researchers can determine if the ligand remains stably bound in its initial docked conformation or if it undergoes significant conformational changes.

Water molecules often play a critical role in mediating ligand-receptor interactions. MD simulations are particularly well-suited for identifying and characterizing these water-mediated hydrogen bonding networks. As mentioned earlier, a key interaction for many morphinan ligands is the water-mediated hydrogen bond between the 3-hydroxyl group and H297. nih.govnih.gov MD simulations can reveal the dynamics of these water molecules, showing how they bridge the ligand and the receptor and contribute to the stability of the complex.

For this compound, which has a methoxy (B1213986) group at the 3-position, the nature of the interaction with H297 would be different from that of a hydroxyl group. While the methoxy group is a weaker hydrogen bond acceptor, it could still participate in water-mediated interactions. MD simulations would be essential to elucidate the specific role of water molecules in the binding of this compound.

Pharmacophore Modeling and Virtual Screening for the Discovery of Novel Morphinan Ligands

Pharmacophore modeling is a powerful tool in rational drug design that defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. A pharmacophore model for morphinan ligands typically includes key features such as a positive ionizable group, an aromatic ring, and hydrogen bond acceptors/donors.

A ligand-based pharmacophore model for the µ-opioid receptor, generated from a training set of active morphinan derivatives, has identified the crucial features for binding activity to be the presence of at least three hydrogen bond acceptors, one aromatic ring, and one positive ionizable feature. nih.gov Such models are invaluable for virtual screening of large chemical databases to identify novel compounds with the potential to bind to the opioid receptor.

The pharmacophore model for morphinans can be used to guide the design of new derivatives of this compound with potentially improved affinity or selectivity. By understanding the key pharmacophoric features, medicinal chemists can rationally modify the structure of the lead compound to enhance its interactions with the receptor. Virtual screening using such a pharmacophore model could also lead to the discovery of entirely new morphinan-like scaffolds with desirable pharmacological properties.

Table 2: Key Pharmacophoric Features for µ-Opioid Receptor Ligands

| Pharmacophoric Feature | Description | Corresponding Moiety in Morphinans |

|---|---|---|

| Positive Ionizable (PI) | A group that is positively charged at physiological pH. | Protonated Nitrogen (N17) |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Phenolic A-ring |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Oxygen atoms (e.g., in hydroxyl, ether, or carbonyl groups) |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Hydroxyl groups |

| Hydrophobic (HY) | A nonpolar group that interacts favorably with nonpolar residues. | Carbon skeleton of the morphinan |

Quantum Chemical Calculations in Morphinan Derivative Design

Quantum chemical (QC) calculations offer a high level of theory to investigate the electronic structure, reactivity, and properties of molecules, providing insights that are often inaccessible through classical molecular mechanics. In the context of morphinan derivative design, QC methods are particularly valuable for accurately describing phenomena such as charge distribution, reaction mechanisms, and the energies of different molecular states, which are critical for understanding ligand-receptor interactions. nih.gov These calculations can be employed to determine key molecular descriptors for quantitative structure-activity relationship (QSAR) models and to parameterize molecular mechanics force fields where standard parameters are unavailable. nih.gov The application of combined quantum mechanics/molecular mechanics (QM/MM) methods further allows for the accurate study of a ligand within the complex environment of a protein binding site, offering a detailed picture of the electronic interplay that governs molecular recognition. nih.gov

A key application of quantum chemical calculations in morphinan design is the prediction of the acid dissociation constant (pKa) of the tertiary amine. nih.govchapman.edu The protonation state of this amine is crucial for binding to opioid receptors, as the positively charged ammonium (B1175870) group forms a critical ionic bond with a negatively charged aspartate residue (Asp147 in the µ-opioid receptor, MOR) in the receptor's binding pocket. nih.govchapman.edu

Most traditional opioids, like morphine, have a pKa value (experimental pKa ≈ 8.2) that ensures they are predominantly protonated at the physiological pH of healthy tissues (pH ≈ 7.4). nih.govpeerj.com This leads to non-selective binding in both the central nervous system (CNS) and peripheral tissues, resulting in desired analgesia but also significant side effects like addiction and respiratory depression. chapman.educhapman.edu However, inflamed or injured tissues exhibit a more acidic environment (pH ≈ 6.0-6.5). nih.govchapman.edu This pH discrepancy provides a strategic opportunity to design ligands that bind selectively in peripheral inflamed tissue while remaining largely unprotonated and inactive in the CNS. chapman.eduresearchgate.net

By computationally modifying the morphinan structure, for instance, through β-fluorination, it is possible to lower the pKa of the tertiary amine through inductive effects. chapman.educhapman.edu Quantum chemical calculations, using methods like the M06-2X functional with the aug-cc-pVDZ basis set and an SMD solvation model, can accurately predict these pKa shifts. nih.govchapman.educhapman.edu The goal is to design derivatives with a pKa value in a range that favors protonation and binding in the acidic milieu of inflamed tissues but minimizes protonation at the physiological pH of the brain. nih.govchapman.edu This strategy aims to create potent analgesics devoid of centrally mediated side effects. chapman.edu

| Compound | Computationally Predicted pKa | Percent Protonation (pH 7.4) | Percent Protonation (pH 6.5) | Percent Protonation (pH 6.0) |

| Morphine | 8.00 | 79.9% | 96.9% | 99.0% |

| Fluoromorphine β-C1 | 7.83 | 72.3% | 95.3% | 98.5% |

| Fluoromorphine β-C2 | 6.10 | 4.8% | 71.6% | 88.9% |

This table presents computationally derived pKa values for morphine and its fluorinated derivatives, illustrating how structural modifications can be used to alter the protonation state at different pH values to achieve selective binding in inflamed tissues (pH 6.0-6.5) over healthy tissues (pH 7.4). Data sourced from computational studies. nih.gov

De Novo Drug Design Approaches for Optimizing Morphinan Scaffold Properties

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often tailored to fit a specific biological target. arxiv.org These methods can be broadly categorized as either ligand-based, where new molecules are generated based on the features of known active compounds, or structure-based, where molecules are built directly within the three-dimensional constraints of a receptor's binding site.

For the morphinan scaffold, de novo design strategies can be employed to explore novel chemical space and identify derivatives with optimized properties, such as enhanced binding affinity, improved receptor subtype selectivity, or better pharmacokinetic profiles. mdpi.comnih.gov Structure-based de novo design algorithms can "grow" or "link" molecular fragments within the opioid receptor binding pocket. This process is guided by scoring functions that estimate the binding affinity of the generated structures, ensuring that the new molecules make favorable interactions with key residues in the receptor. acs.org

More advanced approaches utilize artificial intelligence and machine learning, such as reinforcement learning coupled with deep generative models. arxiv.org These frameworks can learn the rules of chemical synthesis and structure-activity relationships from existing data. An AI agent can then be trained to generate novel morphinan-based structures atom-by-atom or fragment-by-fragment, guided by a multi-objective reward function that simultaneously optimizes for predicted activity, binding affinity, synthetic accessibility, and drug-likeness. arxiv.org Such methods offer an efficient pathway to navigate the vast chemical space around the morphinan core and propose innovative candidates that might not be conceived through traditional medicinal chemistry intuition. arxiv.orgmdpi.com These computational strategies are instrumental in the ongoing effort to develop safer and more effective opioid analgesics by modifying the core morphinan structure. mdpi.com

Mechanistic Investigations of Morphinan Compound Action in Vitro and Preclinical Models

Cellular Functional Assays for Receptor Activation and Signal Transduction

These assays are designed to move beyond simple binding and assess whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor, and to quantify the downstream cellular responses.

Radioligand binding assays are a primary tool for characterizing the interaction of a compound with its receptor. These assays utilize a radioactively labeled ligand (a molecule that binds to the receptor) to quantify the binding of the unlabeled test compound. By measuring the displacement of the radioligand, researchers can determine the test compound's binding affinity (often expressed as the Ki value) for the receptor. This provides crucial information about the compound's potency and selectivity for different receptor subtypes.

No public data from radioligand binding assays for 17-Ethoxycarbonyl-3-methoxymorphinan is currently available.

Many opioid receptors are G protein-coupled receptors (GPCRs). When an agonist binds to a GPCR, it triggers the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein, initiating a signaling cascade. [35S]GTPγS binding assays measure this activation by using a non-hydrolyzable analog of GTP, [35S]GTPγS, which accumulates in activated G proteins. The amount of radioactivity detected is proportional to the extent of G protein activation, providing a measure of the compound's efficacy as an agonist.

Specific data from G protein activation assays for this compound have not been reported in the scientific literature.

Reporter gene assays provide a method to measure receptor activation by linking it to the expression of an easily detectable protein (the "reporter"). In this setup, the signaling pathway downstream of the receptor of interest is engineered to control the transcription of a reporter gene, such as luciferase or β-galactosidase. When a compound activates the receptor, it initiates the signaling cascade, leading to the production of the reporter protein, which can then be quantified. This type of assay is particularly useful for high-throughput screening of compounds.

There is no publicly available information on the activity of this compound in reporter gene assays.

In Vitro Bioassays for Tissue-Level Pharmacological Responses

These assays use isolated tissues to assess the functional consequences of a compound's receptor interaction in a more physiologically relevant context than cell-based assays.

The guinea pig ileum is a classic preparation in pharmacology, rich in μ- and κ-opioid receptors. When these receptors are activated by an agonist, they inhibit the release of acetylcholine (B1216132), leading to a reduction in the electrically stimulated contractions of the smooth muscle. The potency of a compound in this assay is a measure of its functional agonist activity at these opioid receptors.

No research findings from the guinea pig ileum bioassay for this compound are available.

The mouse vas deferens is another standard isolated tissue preparation that is particularly sensitive to δ-opioid receptor agonists, although it also contains μ- and κ-opioid receptors. Similar to the GPI assay, agonist activation of these receptors inhibits neurotransmitter release and reduces the contractile response to electrical stimulation. This assay is often used in conjunction with the GPI assay to determine a compound's selectivity for different opioid receptor subtypes.

The pharmacological effects of this compound in the mouse vas deferens bioassay have not been documented in the available literature.

Exploration of Molecular Interactions Beyond Classical Opioid Receptors (e.g., NMDA, Sigma)

While the morphinan (B1239233) scaffold is classically associated with opioid receptor activity, numerous derivatives exhibit significant interactions with other neural targets, notably the N-methyl-D-aspartate (NMDA) and sigma (σ) receptors. These interactions are critical to their diverse pharmacological profiles, including their neuroprotective effects.

Dextromethorphan (B48470) (DM), chemically known as 3-methoxy-17-methylmorphinan, and its primary metabolite, dextrorphan (B195859), are well-characterized noncompetitive antagonists of the NMDA receptor. cambridge.org This antagonistic action is believed to be a key mechanism behind the neuroprotective properties of these compounds. nih.gov A series of levo- and dextromorphinan pairs have been synthesized and evaluated for their affinities to various receptors. It has been observed that while levo isomers generally show higher affinity for opioid receptors, dextro isomers tend to have comparatively higher affinities for NMDA and sigma receptors. acs.org

The affinity of morphinan derivatives for NMDA and sigma receptors can be influenced by substitutions at the N-17 and C-3 positions of the morphinan structure. For instance, certain N-substituted and 3-alkoxy derivatives of dextromethorphan have demonstrated high affinity for σ1 receptors and relatively low affinity for NMDA receptors in radiolabeled binding experiments. nih.gov The interaction of dextromethorphan with σ1 receptors is complex, with evidence suggesting both competitive and non-competitive interactions. acs.org

The table below summarizes the binding affinities of selected morphinan derivatives for NMDA and sigma receptors.

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

| Dextromethorphan | NMDA | Low Affinity |

| σ1 | 138 - 652 | |

| Dextrorphan | NMDA | Higher Affinity than Dextromethorphan |

| Cyclorphan (B1240199) | σ1 | 344 |

| σ2 | Poor Affinity | |

| (+)-MCL-190 | σ1 | 12 |

| (-)-MCL-609 | NMDA | Low Affinity |

| σ2 | 73 | |

| (+)-MCL-740 | NMDA | No Affinity |

| σ2 | 37 |

Discovery and Characterization of Novel Biological Activities of Morphinan Derivatives

Recent research has uncovered a potential mechanism of action for certain morphinan derivatives involving their interaction with endogenous antioxidant systems, particularly those involving thiol groups. A study investigating morphinan compounds bearing a Michael acceptor moiety found a correlation between their ability to trap thiol groups and their anti-protozoal activity. mdpi.com This suggests that the biological effects of these derivatives may be mediated, at least in part, by their interaction with cellular thiols, such as glutathione, which are crucial components of the cellular antioxidant defense system.

The thiol-trapping ability of these morphinan derivatives appears to be dependent on the presence of an α,β-unsaturated ketone moiety, which can react with nucleophilic thiol groups. mdpi.com This interaction could potentially disrupt the redox balance within pathogenic organisms, such as the malaria parasite, leading to their demise. The study highlighted that morphinan derivatives with a higher thiol group-trapping ability tended to exhibit higher antimalarial activity. mdpi.com

A significant and novel area of investigation for morphinan derivatives is their potential as antimalarial agents. The discovery of the antiplasmodial activity of the plant-derived morphinan alkaloid, tazopsine, has spurred interest in this chemical class as a source for new antimalarial drugs. nih.govplos.org Tazopsine has been shown to be active against the liver stages of the malaria parasite. nih.gov

Following this discovery, researchers have explored the antimalarial potential of more readily available morphinan derivatives, such as dextromethorphan. While dextromethorphan itself exhibits some antiplasmodial activity, targeted modifications of its structure have led to the development of analogs with significantly improved potency. nih.gov Specifically, N-alkylation of nor-dextromethorphan has yielded a series of compounds with enhanced activity against Plasmodium falciparum. nih.govproquest.com

One notable derivative, N-2'-pyrrolylmethyl-nor-DXM, demonstrated a 2- to 36-fold superior inhibitory potency compared to both tazopsine and dextromethorphan against P. falciparum liver and blood stages. nih.gov

The table below presents the in vitro antimalarial activities of selected morphinan derivatives.

| Compound | Parasite Strain | In Vitro Activity (IC50) |

| Tazopsine | P. yoelii (liver stage) | 3.1 µM |

| P. falciparum (liver stage) | 4.2 µM | |

| Dextromethorphan | P. falciparum (liver & blood stages) | - |

| N-cyclopentyl-tazopsine | P. yoelii (liver stage) | 3.3 µM |

| P. falciparum (liver stage) | 42.4 µM | |

| N-2'-pyrrolylmethyl-nor-DXM | P. falciparum (liver stage) | 760 ± 130 nM |

| P. falciparum (blood stage) | 2.1 ± 0.4 µM |

Morphinan derivatives have demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases. nih.govnih.gov This neuroprotection is thought to be mediated through multiple mechanisms, including the modulation of glial cell activation and antagonism of NMDA receptors. nih.gov

Dextromethorphan and its metabolite, 3-hydroxymorphinan (3-HM), have been shown to protect neurons from damage in models of Parkinson's disease and other neuroinflammatory conditions. nih.gov The neuroprotective effects of these compounds are attributed to their ability to suppress the activation of microglia, which are immune cells in the brain that can release pro-inflammatory and neurotoxic factors when over-activated. nih.gov

Furthermore, 3-HM has been found to exert a neurotrophic effect that is dependent on astroglia, another type of glial cell. nih.gov This dual mechanism of anti-inflammatory action on microglia and neurotrophic support from astroglia contributes to the potent neuroprotective properties of 3-HM. nih.gov The ability of morphinans to mitigate neuroinflammation and excitotoxicity underscores their therapeutic potential for a range of neurodegenerative disorders. nih.gov

Future Research Directions in Morphinan Chemical Biology

Advancements in Functionally Selective Opioid Ligand Development

A primary goal in modern opioid research is the development of functionally selective or "biased" ligands. These compounds are designed to preferentially activate specific intracellular signaling pathways over others upon binding to an opioid receptor. plos.org The prevailing hypothesis suggests that G-protein signaling is responsible for the desired analgesic effects, while the recruitment of β-arrestin proteins mediates undesirable side effects like respiratory depression and tolerance. nih.gov

Research into the morphinan (B1239233) scaffold has been pivotal in exploring this concept. oup.com Modifications to the morphinan core, particularly at the N-17 position, can significantly influence a ligand's signaling bias. nih.gov The development of compounds that are potent G-protein activators with minimal β-arrestin recruitment is a key strategy. researchgate.net Studies have shown that drugs that efficiently recruit arrestin-3 tend to promote low analgesic tolerance, challenging the original hypothesis and suggesting that a nuanced approach focusing on specific signaling profiles is necessary. nih.gov Future work will likely involve synthesizing and characterizing novel morphinan derivatives to finely tune this signaling bias, aiming to create potent analgesics with a significantly improved therapeutic window. oup.com

Design Strategies for Peripheral Opioid Receptor Targeting and Modulators

Targeting peripheral opioid receptors has emerged as a promising strategy to achieve pain relief without the centrally mediated side effects associated with traditional opioids, such as sedation, euphoria, and addiction. nih.govmdpi.com Opioid receptors are present on the peripheral terminals of sensory neurons, and their activation can effectively modulate pain signals at the source. nih.gov

The design of peripherally restricted morphinans involves chemical modifications that limit their ability to cross the blood-brain barrier (BBB). researchgate.net Key strategies include:

Increasing Hydrophilicity: Introducing polar functional groups to the morphinan scaffold increases its water solubility and reduces its ability to passively diffuse across the lipid-rich BBB.

Increasing Molecular Size: Attaching larger chemical moieties can sterically hinder the molecule's passage through the BBB.

Introducing Charged Groups: The presence of a permanent charge at physiological pH can significantly restrict CNS penetration.

Computational methods are increasingly used to predict the BBB permeability of new morphinan derivatives, guiding the synthetic process. researchgate.netdigitellinc.com The development of potent, peripherally acting kappa-opioid receptor (KOR) agonists is also an area of interest, as they may provide powerful analgesia without the abuse liability associated with mu-opioid receptor (MOR) agonists. tandfonline.comtandfonline.com

Synergistic Integration of Computational and Experimental Methodologies in Morphinan Research

The integration of computational and experimental methods has become indispensable in modern drug discovery, and morphinan research is no exception. mdpi.com This synergistic approach allows for a more rational and efficient design of novel ligands with desired pharmacological properties.

Computational methodologies play a crucial role in:

Molecular Docking: Predicting how morphinan ligands bind to the active site of opioid receptors. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the dynamic interactions between a ligand and a receptor over time, providing insights into the structural determinants of agonist versus antagonist activity. plos.org

Free Energy Perturbation Calculations: Computing the relative binding affinities of different ligands, which helps in prioritizing compounds for synthesis. plos.org

Experimental methodologies provide the essential data to validate and refine computational models:

Radioligand Binding Assays: Determining the affinity and selectivity of new compounds for different opioid receptor subtypes (μ, δ, κ). nih.gov

Functional Assays (e.g., [³⁵S]GTPγS): Measuring the ability of a ligand to activate G-protein signaling, thus determining its efficacy (agonist, partial agonist, or antagonist). nih.gov

In Vivo Animal Models: Assessing the analgesic potency and side-effect profile of lead compounds in a physiological context. nih.gov

This iterative cycle of computational design, chemical synthesis, and experimental validation accelerates the discovery of new morphinan-based therapeutics with improved properties. mdpi.com

Exploration of Novel Therapeutic Avenues Through Non-Opioid Receptor Modulation by Morphinans

While morphinans are primarily known for their interaction with opioid receptors, accumulating evidence suggests they can modulate other targets within the central nervous system. nih.gov These "off-target" interactions open up novel therapeutic possibilities beyond analgesia.

For example, dextromethorphan (B48470), a well-known morphinan derivative, acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 receptor. nih.gov Its metabolites, such as 3-hydroxymorphinan (3-HM), have shown potent neuroprotective effects in models of neurodegenerative diseases by modulating glial cell activation and reducing inflammation. nih.gov This suggests that morphinan scaffolds could be optimized to treat conditions involving excitotoxicity and neuroinflammation.

Furthermore, interactions between the opioid and cannabinoid systems have been documented. nih.gov Co-administration of cannabinoid CB2 receptor agonists with morphine can modulate morphine's analgesic effects and the development of tolerance, indicating a complex interplay between these systems. bohrium.comfrontiersin.orgresearchgate.net Future research will likely focus on designing morphinan derivatives that specifically target these non-opioid receptors or combinations of receptors to address a wider range of neurological and psychiatric disorders.

Rational Design of Hybrid and Multi-Targeting Morphinan Scaffolds with Tuned Pharmacological Profiles

Building on the concept of polypharmacology, the rational design of hybrid or multi-targeting ligands represents a sophisticated approach to drug development. nih.gov This strategy involves creating a single chemical entity composed of two or more pharmacophores, enabling it to interact with multiple biological targets simultaneously. nih.gov The goal is to achieve a synergistic therapeutic effect, improve efficacy, or reduce side effects compared to administering multiple separate drugs.

For the morphinan class, this could involve:

Multi-Opioid Receptor Ligands: Designing molecules that act on a combination of opioid receptors, such as a MOR agonist/DOR antagonist or a MOR/KOR/DOR ligand with a specific activity profile at each receptor. Buprenorphine is a clinical example, acting as a partial agonist at MOR and an antagonist at KOR. oup.com

Opioid/Non-Opioid Hybrids: Fusing a morphinan pharmacophore with a ligand for another receptor, such as a neurokinin-1 (NK1) receptor antagonist or a cholecystokinin (B1591339) (CCK) receptor antagonist. This approach aims to counteract the systems that promote opioid tolerance and other negative side effects.

The table below illustrates potential multi-target concepts utilizing a morphinan scaffold.

| Target Combination | Therapeutic Rationale | Potential Advantage |

| MOR / DOR | Simultaneous activation of MOR and DOR may produce potent analgesia with reduced tolerance and dependence compared to MOR-selective agonists. | Improved long-term efficacy and safety profile. |

| MOR / NOP | Combining MOR agonism (for analgesia) with Nociceptin/Orphanin FQ Peptide (NOP) receptor agonism may mitigate MOR-mediated side effects like respiratory depression and reward. | Enhanced safety, particularly reduced risk of overdose. |

| KOR / Non-opioid | A peripherally restricted KOR agonist combined with an anti-inflammatory agent could treat localized inflammatory pain. | Potent, non-addictive analgesia at the site of injury. |

The design of these complex molecules requires a deep understanding of the structure-activity relationships for each target and leverages the synergistic computational and experimental methodologies described previously. nih.gov

Q & A

Q. Methodological Note :

- Solubility in water (as noted for similar morphinan derivatives) allows for aqueous-phase analysis, but methanol is preferred for HPLC to avoid column degradation .

Advanced: How does stereochemistry influence the pharmacological profile of this compound?

Answer:

The compound’s stereochemistry (e.g., configurations at C-9, C-13, and C-14) determines receptor binding affinity and metabolic pathways:

Q. Data Contradiction Analysis :

- suggests broad analgesic potential, while structural analogs in exhibit variable activity due to stereochemical mismatches. Resolution requires enantioselective synthesis and in vitro receptor assays .

Advanced: What challenges arise in designing synthetic routes for this compound?

Answer:

Key challenges include:

- Regioselective Functionalization : Installing the 3-methoxy group without side reactions at C-6 or C-8 positions. Use of protecting groups (e.g., acetyl for hydroxyl intermediates) is advised .

- Ethoxycarbonyl Stability : The ester group may hydrolyze under acidic conditions. Low-temperature coupling (e.g., DCC-mediated) is recommended .

- Stereochemical Control : Asymmetric hydrogenation or chiral auxiliaries are required to achieve >95% enantiomeric excess .

Q. Synthetic Route Comparison :

| Step | Traditional Method | Improved Method |

|---|---|---|

| Methoxylation | HNO₃/H₂SO₄ (risk of over-nitration) | BF₃·Et₂O catalysis (milder conditions) |

| Esterification | H₂SO₄ reflux (decomposition risk) | DCC/DMAP in anhydrous CH₂Cl₂ |

Methodological: How can researchers resolve contradictions in receptor binding assay data for this compound?

Answer:

Contradictions often stem from:

- Receptor Heterogeneity : Use standardized cell lines (e.g., CHO-K1 expressing human μ-opioid receptors) to minimize variability .

- Solvent Effects : DMSO >0.1% may inhibit receptor activity. Replace with saline buffers for in vitro assays .

- Isomeric Purity : Validate stereochemistry via chiral HPLC (e.g., Chiralpak® AD-H column) before testing .

Q. Case Study :

- A study in reported high analgesic efficacy, while noted low activity. Re-analysis revealed the latter used a racemic mixture, whereas enantiopure samples in the former explained the disparity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves (tested for chemical permeation), sealed goggles, and lab coats .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DCC) .

- Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .

Note : No specific toxicity data exists, but structurally related morphinans in require adherence to opioid handling guidelines (e.g., controlled access) .

Advanced: How does the ethoxycarbonyl group impact metabolic stability compared to other esters?

Answer:

The ethoxycarbonyl group undergoes slower hepatic esterase hydrolysis than methyl or propyl esters, extending half-life:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.